![molecular formula C15H13BrN2 B3176162 1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole CAS No. 97870-64-9](/img/structure/B3176162.png)
1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole
Overview
Description
“1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole” is a derivative of benzimidazole . Benzimidazole derivatives have been evaluated for their antidepressant effect . They are synthesized and evaluated for melting point determination, TLC, infrared, mass, NMR, and Docking .
Synthesis Analysis
The synthesis of “1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole” involves the reaction of an intermediate 2-(4-bromophenyl)-1H-1,3benzimidazole with N-methylmethanamine . The procedure of synthesis involves the use of DMF and NaHS .Molecular Structure Analysis
The molecular structure of “1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole” is characterized by the presence of a benzimidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole” include the reaction of an intermediate with N-methylmethanamine to produce the final compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole” include a molecular weight of 273.13 .Scientific Research Applications
Photophysics and Optoelectronics
Imidazole-containing compounds contribute to optoelectronic devices:
- Deep-Blue Emitters : Imidazo[1,2-a]pyridine derivatives exhibit promising emission properties .
- Room-Temperature Phosphorescence (RTP) : Researchers explore their structural commonality for RTP applications .
Brain Penetration and Drug Delivery
Imidazole-thiazole hybrids, such as 4-aryl-5-(4-phenyl-1H-imidazol-2-yl)-thiazol-2-amines, have been studied for brain penetration and drug delivery .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to exhibit antimicrobial and antifungal activities . They interact with various enzymes and proteins, disrupting the normal functioning of the target organisms .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it may interact with its targets, leading to changes in their normal functioning . This interaction could potentially inhibit the growth of the target organisms or disrupt their metabolic processes .
Biochemical Pathways
Related compounds have been shown to interfere with various biochemical pathways in their target organisms, leading to downstream effects such as growth inhibition or metabolic disruption .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that it may lead to growth inhibition or metabolic disruption in the target organisms .
Safety and Hazards
The safety data sheet for a similar compound, 2-(4-Bromophenyl)-1H-benzo[d]imidazole, indicates that it is toxic if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Research into imidazole and benzimidazole derivatives is an active and attractive topic in medicinal chemistry . These compounds are key components in functional molecules used in a variety of applications, and their synthesis is of strategic importance . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .
properties
IUPAC Name |
1-(4-bromophenyl)-2-ethylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c1-2-15-17-13-5-3-4-6-14(13)18(15)12-9-7-11(16)8-10-12/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQDSYXEIPINCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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